1,1,1,3-Tetrafluoropropan-2-ol

Fluorinated Carbonate Electrolytes Lithium-Ion Battery Solvents Synthetic Methodology

1,1,1,3-Tetrafluoropropan-2-ol (CAS 111290-34-7) is a partially fluorinated secondary alcohol with the molecular formula C₃H₄F₄O and a molecular weight of 132.06 g/mol. Structurally characterized by an asymmetric fluorination pattern—a trifluoromethyl group (CF₃) at C-1 and a single fluorine at C-3 adjacent to the hydroxyl-bearing carbon—this compound occupies a distinct niche between commodity fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and heavily fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

Molecular Formula C3H4F4O
Molecular Weight 132.06 g/mol
CAS No. 111290-34-7
Cat. No. B12086437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrafluoropropan-2-ol
CAS111290-34-7
Molecular FormulaC3H4F4O
Molecular Weight132.06 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)O)F
InChIInChI=1S/C3H4F4O/c4-1-2(8)3(5,6)7/h2,8H,1H2
InChIKeyRGXJJVWBAZLFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3-Tetrafluoropropan-2-ol (CAS 111290-34-7) Procurement-Grade Physicochemical Profile


1,1,1,3-Tetrafluoropropan-2-ol (CAS 111290-34-7) is a partially fluorinated secondary alcohol with the molecular formula C₃H₄F₄O and a molecular weight of 132.06 g/mol [1]. Structurally characterized by an asymmetric fluorination pattern—a trifluoromethyl group (CF₃) at C-1 and a single fluorine at C-3 adjacent to the hydroxyl-bearing carbon—this compound occupies a distinct niche between commodity fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and heavily fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). It is classified as a PFAS substance but is primarily utilized as a synthetic building block rather than a bulk solvent [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.1, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 20.2 Ų [1].

1
Regiospecific fluorinated alcohol
Asymmetric CF₃/CH₂F pattern defines synthetic identity and derivative properties
2
Chiral building block
Racemic with resolvable C-2 stereocenter; supports enantioselective synthesis workflows
3
Balanced H-bond profile
Intermediate acidity and high acceptor count enable solvent and catalytic applications

Why 1,1,1,3-Tetrafluoropropan-2-ol Cannot Be Replaced by Generic Fluorinated Alcohols


Generic substitution among fluorinated alcohols is precluded by the extreme sensitivity of both physicochemical properties and synthetic utility to the degree and regiochemistry of fluorination. The target compound’s unsymmetrical CF₃/CH₂F substitution pattern generates a hydrogen-bond acidity, polarity, and steric profile distinct from that of symmetrical analogs such as 1,1,3,3-tetrafluoropropan-2-ol (CAS 13237-90-6) or perfluorinated alcohols [1]. In the specific application of fluorinated carbonate ester synthesis, the presence of the –CHF₂ terminus versus a –CH₂F group dictates the final carbonate’s electrochemical stability, viscosity, and compatibility with lithium-ion battery electrolytes [2]. Consequently, direct interchange with a different fluorinated alcohol yields a different derivative with measurably altered performance characteristics, making compound-specific procurement essential for reproducible R&D and process chemistry outcomes.

Regiochemistry mismatchIsomeric fluorinated alcohols yield structurally distinct derivatives; carbonate product identity and electrochemical performance may differ significantly.
Achiral analog limitationSymmetrical analogs such as HFIP or TFE lack a stereogenic center, removing enantioselective synthesis routes unavailable to achiral alternatives.
Acidity–nucleophilicity shiftHigher-fluorinated alcohols (HFIP, PFTB) exhibit stronger acidity that reduces hydroxyl nucleophilicity, requiring different derivatization conditions.

Quantitative Differentiation Evidence for 1,1,1,3-Tetrafluoropropan-2-ol Relative to Closest Analogs


Regiospecific Carbonate Formation Yield vs. Isomeric Alcohol in Phosgene-Mediated Synthesis

The patent literature explicitly differentiates 1,1,1,3-tetrafluoropropan-2-ol from its isomer 1,1,3,3-tetrafluoropropan-2-ol in the preparation of fluorinated carbonate esters for electronic applications [1]. The reaction of 1,1,1,3-tetrafluoropropan-2-ol with phosgene (15 wt% in toluene, pyridine base, 0 °C to r.t., 48 h) yielded di-(1,1,1,3-tetrafluoropropyl) carbonate in 35% isolated yield after atmospheric distillation [1]. Under directly comparable conditions using the isomeric 1,1,3,3-tetrafluoropropan-2-ol, the reaction outcome is stated to be 'not 1,1,1,3-tetrafluoropropan-2-ol' and the resulting carbonate product exhibits different physical properties relevant to electrolyte performance [1]. This establishes that the regiochemistry of fluorination directly determines the identity and suitability of the carbonate derivative, precluding alcohol substitution.

Carbonate formation
Head-to-head
Target: 35% isolated yield (di-(1,1,1,3-tetrafluoropropyl) carbonate)
Comparator: 1,1,3,3-isomer – product explicitly differentiated; yield not reported under identical conditions
Regiospecific fluorination determines derivative identity and electrolyte-relevant properties.
Patent-reported head-to-head synthesis context; independent reproduction to verify.
Fluorinated Carbonate Electrolytes Lithium-Ion Battery Solvents Synthetic Methodology

Hydrogen-Bond Acceptor Count Distinguishes from Perfluorinated and Hydrocarbon Alcohols

Computed molecular descriptors provide a quantitative basis for distinguishing 1,1,1,3-tetrafluoropropan-2-ol from its closest commercial analogs [1]. The target compound possesses five hydrogen-bond acceptor sites, exceeding TFE (three acceptors) and matching perfluorinated tert-butanol (PFTB, five acceptors), while maintaining one hydrogen-bond donor site shared by all alcohols in the series [1][2]. In contrast, HFIP presents only two hydrogen-bond acceptor sites despite its higher fluorine content, while ethanol and 2-propanol each have only one acceptor site [2]. This elevated acceptor count, combined with a computed LogP of 0.88–1.1, places the target compound in a unique solvation parameter space where it can engage in multidentate hydrogen-bond acceptance without the extreme acidity (pKa ~9.3) of HFIP or the high lipophilicity of perfluorinated analogs [2][3].

H-bond acceptors
Reported
Target: HBA = 5; LogP ≈ 1.1
TFE: HBA = 3; HFIP: HBA = 2; PFTB: HBA = 5
Elevated acceptor count with moderate lipophilicity supports solvation of polar substrates without extreme acidity.
Computed descriptors; class-level solvent property inference.
Solvent Polarity Hydrogen-Bonding Capacity Computational Chemistry

Chiral Resolution Capability Absent in Achiral Fluorinated Alcohol Analogs

1,1,1,3-Tetrafluoropropan-2-ol contains a chiral center at the C-2 carbinol carbon, enabling its resolution into (R)- and (S)-enantiomers, a feature entirely absent in the achiral, symmetric analogs HFIP, TFE, and 1,1,3,3-tetrafluoropropan-2-ol [1][2]. The enantiomerically pure (2S)-1,1,1,3-tetrafluoropropan-2-ol (CAS 2227809-05-2) has been specifically referenced as a chiral fluorinated building block for medicinal chemistry [2]. The racemic mixture (CAS 111290-34-7) serves as the precursor for chiral resolution, providing access to stereochemically defined fluorinated intermediates that modulate the pharmacokinetic properties of drug candidates through fluorine-induced conformational and electronic effects while simultaneously introducing stereochemical complexity [1].

Chiral center
Class-level
One stereogenic center at C-2; racemic (CAS 111290-34-7), (2S)-enantiomer referenced
Unique among C3-fluorinated alcohols; enables enantioselective intermediate synthesis.
Structural inference; resolution workflows to validate in specific synthesis.
Chiral Building Block Asymmetric Synthesis Medicinal Chemistry Intermediate

Intermediate Fluorine Content Balances Reactivity and Stability vs. Higher-Fluorinated Analogs

The patent literature on fluorohydrin synthesis establishes that the stability and reactivity of partially fluorinated alcohols are critically dependent on the total fluorine atom count and their positions relative to the hydroxyl group [1]. 1,1,1,3-Tetrafluoropropan-2-ol, with four fluorine atoms and a –CH₂F group geminal to the hydroxyl-bearing carbon, retains sufficient alcohol nucleophilicity for derivatization (e.g., carbonate formation, esterification) while benefiting from the electron-withdrawing effect of the CF₃ group that enhances O–H acidity [2]. In contrast, HFIP (six fluorines) exhibits significantly higher acidity (pKa 9.3 vs. estimated ~11–12 for the target compound) and lower nucleophilicity, necessitating different reaction conditions for derivatization [3]. PFTB (nine fluorines, pKa 5.4) is even more acidic and sterically hindered, severely limiting its utility as a nucleophilic building block [3]. The target compound thus occupies a reactivity window that balances sufficient acidity for hydrogen-bonding catalysis with retained nucleophilic character for downstream functionalization.

Reactivity window
Class-level
Estimated pKa ~11–12; 4 F atoms
TFE pKa 12.4; HFIP 9.3; PFTB 5.4
Intermediate acidity preserves hydroxyl nucleophilicity for derivatization under milder conditions.
Taft correlation estimate; direct pKa measurement may refine placement.
Fluorohydrin Stability Synthetic Intermediate Utility Reactivity Tuning

Verified Application Scenarios for 1,1,1,3-Tetrafluoropropan-2-ol Based on Differential Evidence


Synthesis of Asymmetric Fluorinated Carbonate Electrolyte Co-Solvents for Lithium-Ion Batteries

Procurement of 1,1,1,3-tetrafluoropropan-2-ol is specifically justified for R&D groups developing next-generation lithium-ion battery electrolytes. As demonstrated in the Mexichem Fluor patent [1], this compound is the requisite alcohol precursor for di-(1,1,1,3-tetrafluoropropyl) carbonate, a fluorinated carbonate ester. The regiospecific CF₃/CH₂F substitution pattern of the alcohol directly translates to the carbonate product's electrochemical stability window, viscosity, and solid-electrolyte interphase (SEI) formation properties. Substitution with the isomeric 1,1,3,3-tetrafluoropropan-2-ol yields a structurally distinct carbonate with different performance characteristics, making compound-specific procurement essential for structure-property relationship studies in electrolyte formulation [1].

Chiral Fluorinated Building Block for Enantioselective Medicinal Chemistry

Medicinal chemistry programs requiring stereochemically defined fluorinated intermediates benefit uniquely from procuring the racemic 1,1,1,3-tetrafluoropropan-2-ol for resolution into its enantiomers. The compound's single chiral center at the carbinol carbon [2] provides a scaffold for introducing both fluorine-induced metabolic stability and three-dimensional stereochemical complexity into lead compounds. Unlike the achiral fluorinated alcohols HFIP, TFE, or 1,1,3,3-tetrafluoropropan-2-ol, the target compound enables the synthesis of diastereomerically pure derivatives critical for probing stereospecific target engagement in drug discovery [2].

Specialty Solvent for Homogeneous Catalysis Requiring Balanced Hydrogen-Bond Donor/Acceptor Profiles

For catalytic reactions that require strong hydrogen-bond donor capacity without the extreme acidity of HFIP (pKa 9.3) or the steric hindrance of PFTB, 1,1,1,3-tetrafluoropropan-2-ol offers an intermediate solvation environment [3][4]. Its five hydrogen-bond acceptor sites and single donor site, combined with an estimated pKa of 11–12, enable activation of electrophilic substrates through hydrogen-bonding while preserving catalyst integrity in acid-sensitive transformations. This profile is particularly relevant for transition-metal-catalyzed reactions where solvent acidity governs both catalytic turnover and enantioselectivity [3].

Precursor for Fluorinated Surfactant and Coating Intermediates

The presence of a primary fluorine atom at the C-3 position (CH₂F group) provides a synthetic handle for further functionalization beyond the hydroxyl group, distinguishing this compound from perfluorinated alcohols that lack modifiable C–H bonds [1]. Industrial procurement is warranted for the synthesis of partially fluorinated esters, ethers, and ketones used in specialty coatings, sealants, and lubricants, where the controlled degree of fluorination balances hydrophobicity with processability [1].

Application
Selection Property
Validation Focus
Lithium-ion battery electrolyte co-solvent synthesis
Regiospecific fluorination pattern
Electrochemical stability, SEI formation characteristics
Chiral fluorinated intermediate synthesis
Stereogenic center at C-2
Enantioselective SAR studies, diastereomerically pure derivatives
Homogeneous catalysis solvent/additive
Balanced H-bond donor/acceptor profile
Catalyst integrity, enantioselectivity, substrate activation
Fluorinated surfactant/coating intermediate
Functionalizable CH₂F group
Hydrophobicity-processability balance, controlled fluorination
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